![molecular formula C9H9BrF2O2 B13583419 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol is an organic compound with the molecular formula C9H9BrF2O2 It is a brominated derivative of phenylethanol, featuring a difluoromethoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol typically involves the bromination of 1-[2-(difluoromethoxy)phenyl]ethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of automated systems for reagent addition and temperature control further ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenylethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanone
Reduction: 1-[2-(difluoromethoxy)phenyl]ethanol
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and difluoromethoxy group contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-phenylethanol
- 2-Bromo-1-[2-(methoxy)phenyl]ethanol
- 2-Bromo-1-[2-(trifluoromethoxy)phenyl]ethanol
Uniqueness
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications. Additionally, the bromine atom provides a site for further functionalization, allowing for the creation of a diverse range of derivatives.
Eigenschaften
Molekularformel |
C9H9BrF2O2 |
|---|---|
Molekulargewicht |
267.07 g/mol |
IUPAC-Name |
2-bromo-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,7,9,13H,5H2 |
InChI-Schlüssel |
MCMWCDHBLONSIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CBr)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
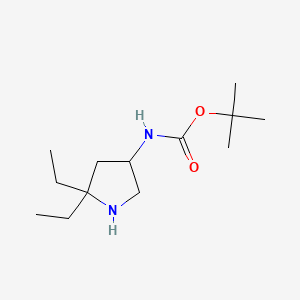
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
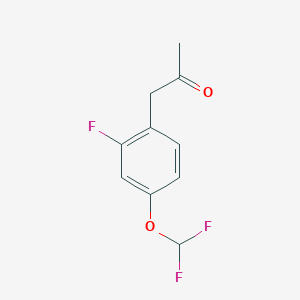
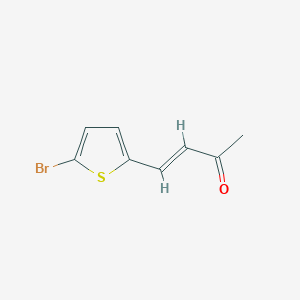
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
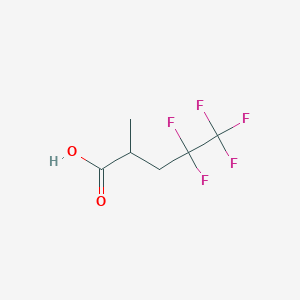
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
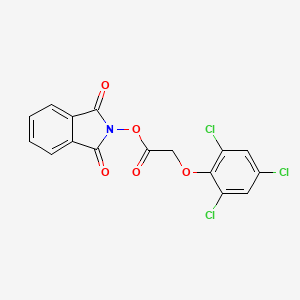

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)

